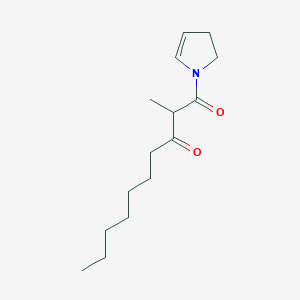
1-(2,3-dihydro-1H-pyrrol-1-yl)-2-methyldecane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3-dihydro-1H-pyrrol-1-yl)-2-methyldecane-1,3-dione is a member of the class of pyrroles that is 2,3-dihydro-1H-pyrrole substituted by a 2-methyl-3-oxodecanoyl group at the nitrogen atom. Isolated from Penicillium citrinum and Penicillium brevicompactum, it exhibits antifungal activity. It has a role as an antifungal agent and a Penicillium metabolite. It is a member of pyrroles, a ketone and a monocarboxylic acid amide.
Scientific Research Applications
Biosynthesis in Marine-Derived Fungi
The compound has been studied for its biosynthesis in marine-derived fungi, particularly Penicillium citrinum. Research has shown that its formation involves the incorporation of acetate, methionine, and ornithine (Romminger et al., 2012).
Coordination Chemistry
Studies have been conducted on its coordination chemistry, especially in the synthesis of new sulfur-bearing ligands and their coordination with metals like Cu(I) and Zn(II). This research aids in understanding the interaction of such compounds with metals (Urdaneta et al., 2015).
Synthesis Methods
Efficient synthesis methods have been developed for derivatives of this compound. An example is the one-pot synthesis method for creating 3-[(4,5-dihydro-1H-pyrrol-3-yl)carbonyl]-2H-chromen-2-one derivatives, which are important in organic chemistry (Alizadeh & Ghanbaripour, 2013).
Carbon Steel Corrosion Inhibition
Some derivatives of this compound, namely 1H-pyrrole-2,5-dione derivatives, have been evaluated as inhibitors for carbon steel corrosion in acidic environments. Their effectiveness as corrosion inhibitors and their adsorption behavior on steel surfaces have been a subject of study (Zarrouk et al., 2015).
Polymer Solar Cells
Research has also extended to the use of related compounds in polymer solar cells, particularly as an electron transport layer. The electron-deficient nature of these compounds, owing to the diketopyrrolopyrrole (DPP) backbone, makes them suitable for such applications (Hu et al., 2015).
Inhibitory Activity in Medical Research
Some derivatives have been synthesized and identified as potent inhibitors of caspase-3, an enzyme playing a significant role in apoptosis. The synthesis and study of these compounds have implications in medical research, particularly in understanding cellular processes (Kravchenko et al., 2005).
properties
Product Name |
1-(2,3-dihydro-1H-pyrrol-1-yl)-2-methyldecane-1,3-dione |
|---|---|
Molecular Formula |
C15H25NO2 |
Molecular Weight |
251.36 g/mol |
IUPAC Name |
1-(2,3-dihydropyrrol-1-yl)-2-methyldecane-1,3-dione |
InChI |
InChI=1S/C15H25NO2/c1-3-4-5-6-7-10-14(17)13(2)15(18)16-11-8-9-12-16/h8,11,13H,3-7,9-10,12H2,1-2H3 |
InChI Key |
HMWIYUSLKIYYER-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)C(C)C(=O)N1CCC=C1 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



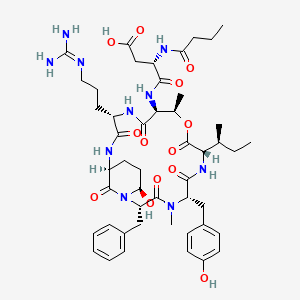
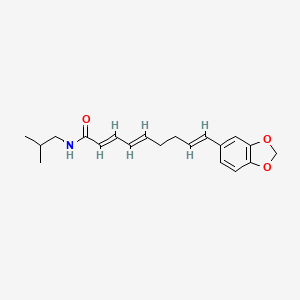
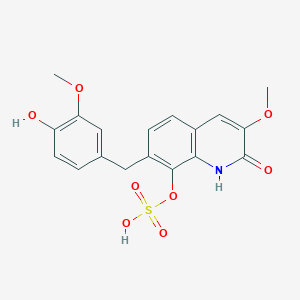
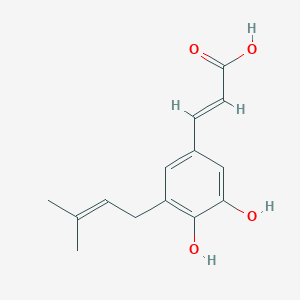
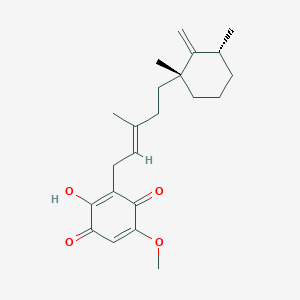
![(6R,7R)-7-[[(2E)-2-(2-Amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-(dimethylcarbamoyloxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1249495.png)
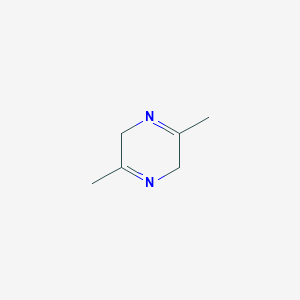
![(2S)-4-[(13R)-13-hydroxy-13-[(2R,5R)-5-[(2R,5R)-5-[(1S,5S,6R)-1,5,6-trihydroxyundecyl]oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one](/img/structure/B1249498.png)
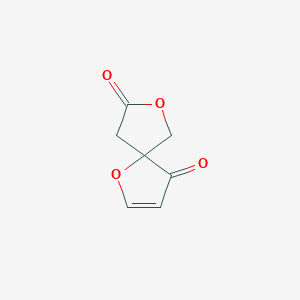
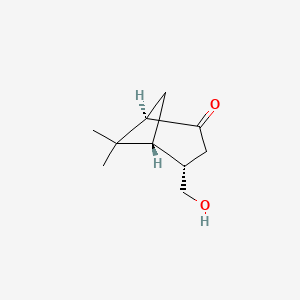
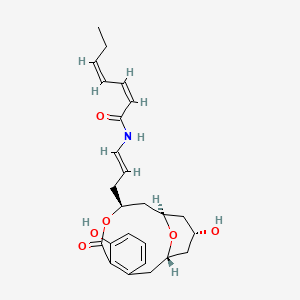
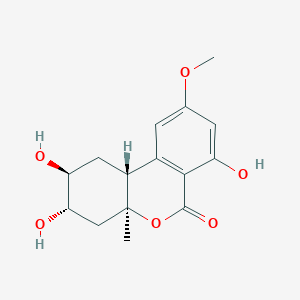
![(3aS,4R,5S,6S,8R,9R,9aR,10R)-2-(exo-8-Methyl-8-azabicyclo[3.2.1]octan-3-ylsulfanyl)acetic acid 5-hydroxy-4,6,9,10-tetraMethyl-1-oxo-6-vinylperhydro-3a,9-propanocyclopentacycloocten-8-yl ester (RETAPAM](/img/structure/B1249507.png)
![N-cyclopropyl-7-[4-[2-(2,6-dichloro-4-methylphenoxy)ethoxy]phenyl]-N-[(2,3-dimethylphenyl)methyl]-3,9-diazabicyclo[3.3.1]non-6-ene-6-carboxamide](/img/structure/B1249508.png)